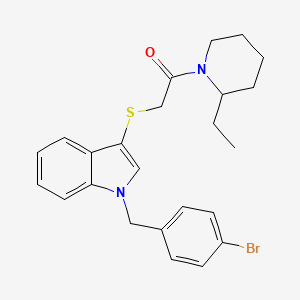
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H27BrN2OS and its molecular weight is 471.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, featuring a bromobenzyl group, thioether linkage, and a piperidine moiety, suggests potential for diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound's IUPAC name is 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone. Its molecular formula is C20H24BrN2OS, and it has a molecular weight of 414.39 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone |
| Molecular Formula | C20H24BrN2OS |
| Molecular Weight | 414.39 g/mol |
The biological activity of this compound likely involves interactions with various biological targets, including receptors and enzymes. The thioether group may enhance the compound's binding affinity, while the indole core is known for its ability to modulate neurotransmitter systems and exhibit anti-cancer properties.
Biological Activities
Research indicates that indole derivatives often exhibit a range of biological activities, including:
Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties : Compounds with indole structures have demonstrated efficacy against a variety of pathogens, including bacteria and fungi.
Neuropharmacological Effects : Some indole derivatives act on serotonin receptors, suggesting potential applications in treating mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of related indole compounds. Below are summarized findings relevant to the compound :
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-morpholinoethanone | Indole core and thioether linkage | Chlorine substitution instead of bromine |
| 2-(4-fluorobenzyl)-indole derivatives | Indole core | Different halogen substituents |
Propiedades
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2OS/c1-2-20-7-5-6-14-27(20)24(28)17-29-23-16-26(22-9-4-3-8-21(22)23)15-18-10-12-19(25)13-11-18/h3-4,8-13,16,20H,2,5-7,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGCVKYBPZZRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













